molecular formula C22H24FN3O3 B11156669 4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one

4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B11156669
M. Wt: 397.4 g/mol
InChI Key: RHFCUHYLMVNKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a fluorophenyl group and a pyrrolidinone ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-fluoroaniline with piperazine in the presence of a suitable base to form 4-(2-fluorophenyl)piperazine.

    Acylation: The piperazine derivative is then acylated using a suitable acylating agent, such as an acid chloride or anhydride, to introduce the carbonyl group.

    Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate with 3-methoxyphenylacetic acid under acidic or basic conditions to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxyl group under strong oxidative conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly at the ortho and para positions relative to the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of hydroxyl or carboxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.

    Biological Research: It is used in studies involving neurotransmitter systems due to its piperazine moiety, which is known to interact with various neurotransmitter receptors.

    Chemical Biology: The compound is used as a tool to study the structure-activity relationships of piperazine derivatives and their biological effects.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to modulate neurotransmitter activity, potentially acting as an agonist or antagonist at various receptor sites. The fluorophenyl and methoxyphenyl groups contribute to the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Similar Compounds

    4-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one: Similar structure but with a different substitution pattern on the piperazine ring.

    N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-methyl-4-oxo-4,5-dihydro-1H-pyrazine-2-carboxamide: Contains a piperazine ring and a fluorophenyl group but with different functional groups and ring systems.

Uniqueness

4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H24FN3O3

Molecular Weight

397.4 g/mol

IUPAC Name

4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1-(3-methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C22H24FN3O3/c1-29-18-6-4-5-17(14-18)26-15-16(13-21(26)27)22(28)25-11-9-24(10-12-25)20-8-3-2-7-19(20)23/h2-8,14,16H,9-13,15H2,1H3

InChI Key

RHFCUHYLMVNKSS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.